Ethyl 2-(prop-2-yn-1-yl)benzoate
Description
Ethyl 2-(prop-2-yn-1-yl)benzoate is an ethyl ester derivative of benzoic acid featuring a propargyl (prop-2-yn-1-yl) group at the ortho position of the aromatic ring. This structural arrangement imparts unique reactivity due to the electron-withdrawing ester group and the triple bond in the propargyl substituent.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h1,5-6,8-9H,4,7H2,2H3 |
InChI Key |
SCPLANWIHFMLMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of benzoic acid with ethyl alcohol and propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(prop-2-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl benzoate derivatives vary significantly in properties based on substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Calculated from molecular formula C₁₂H₁₂O₂.
Key Observations:
- Substituent Position: Ortho vs. Para: Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, which can reduce reactivity in polymerization compared to para-substituted analogs like Ethyl 4-(dimethylamino)benzoate . Para-substituted compounds often show higher degrees of conversion in resin systems due to reduced steric effects.
- Substituent Type: Propargyl Group: The triple bond in the propargyl group may enable participation in click chemistry or cycloaddition reactions, a feature absent in amino or thioether substituents . Dimethylamino Group: Electron-donating groups like dimethylamino enhance reactivity in photoinitiation systems, as seen in resin cements . Chloroproenyl Group: Halogenated substituents (e.g., in Ethyl 2-(2-chloroprop-2-enyl)benzoate) increase toxicity and handling hazards .
Physical and Chemical Properties
Volatility and Solubility :
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin systems compared to methacrylate-based amines, achieving higher degrees of conversion . Propargyl-containing compounds are prone to polymerization or oxidative degradation, requiring stabilizers in formulations.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(prop-2-yn-1-yl)benzoate, and how can reaction by-products be minimized?
- Methodological Answer : The synthesis of this compound typically involves esterification or alkylation of benzoic acid derivatives. Key steps include:
- Step 1 : Reacting 2-(prop-2-yn-1-yl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
- Step 2 : Optimizing reaction conditions (e.g., temperature: 60–80°C, solvent: anhydrous THF) to minimize propargyl side reactions.
- By-product Mitigation : Use inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group. Monitor reaction progress via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, EtOH, reflux | 65–75 |
| 2 | THF, 70°C, N₂ | 80–85 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the propargyl group (δ ~2.5 ppm for ≡C-H, 80–90 ppm for sp-hybridized carbons) and ester carbonyl (δ ~168 ppm) .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and propargyl C≡C stretch (~2120 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) and molecular ion ([M+H]+ = 205.1) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult a physician and provide the safety data sheet (SDS) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic processes?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to evaluate electrophilicity of the propargyl group.
- Molecular Docking : Simulate interactions with catalytic metal surfaces (e.g., Pd in Sonogashira coupling) using Mercury CSD’s void analysis to assess binding pockets .
- Example : Calculate activation energy barriers for propargyl C–H bond activation to guide catalyst selection.
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Solubility Studies : Test in solvents (e.g., DCM, EtOAc, H₂O) under varied temperatures (25°C vs. 40°C) and document purity via elemental analysis.
- Stability Assays : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways (e.g., ester hydrolysis) .
Q. How can this compound serve as a building block in heterocyclic synthesis?
- Methodological Answer :
- Click Chemistry : React the propargyl group with azides (Cu-catalyzed Huisgen cycloaddition) to form triazole derivatives.
- Palladium Catalysis : Employ Suzuki-Miyaura coupling with aryl boronic acids to extend conjugation for materials science applications .
- Case Study : Synthesis of benzodiazepine analogs via propargyl-amine cyclization (monitor via 1H NMR for ring-closure completion).
Data Contradiction Analysis
Scenario : Discrepancies in reported propargyl group reactivity.
- Resolution :
- Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies.
- Replicate experiments under standardized protocols (e.g., 5 mol% Pd(PPh₃)₄ in DMF at 80°C).
- Use high-resolution mass spectrometry (HRMS) to confirm product identity and rule out side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
